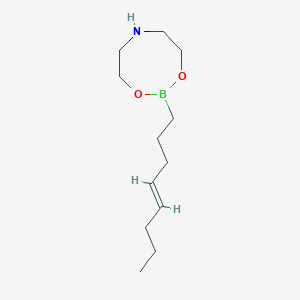
(E)-2-(oct-4-enyl)-1,3,6,2-dioxazaborocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octenylboronic acid diethanolamine ester is an organoboron compound with the molecular formula C12H24BNO2 and a molecular weight of 225.14 . This compound is known for its unique chemical properties and is widely used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octenylboronic acid diethanolamine ester typically involves the reaction of 4-octenylboronic acid with diethanolamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as toluene. The resulting product is then purified through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Octenylboronic acid diethanolamine ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters
Applications De Recherche Scientifique
4-Octenylboronic acid diethanolamine ester has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 4-Octenylboronic acid diethanolamine ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling reactions. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid diethanolamine ester
- Pinacolyl boronic ester
- Allylboronic acid diethanolamine ester
Comparison: 4-Octenylboronic acid diethanolamine ester is unique due to its octenyl group, which provides distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid diethanolamine ester, it offers better solubility and stability. Pinacolyl boronic ester, on the other hand, is more commonly used in protecting group chemistry but lacks the versatility of 4-Octenylboronic acid diethanolamine ester in cross-coupling reactions .
Propriétés
Formule moléculaire |
C12H24BNO2 |
|---|---|
Poids moléculaire |
225.14 g/mol |
Nom IUPAC |
2-[(E)-oct-4-enyl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C12H24BNO2/c1-2-3-4-5-6-7-8-13-15-11-9-14-10-12-16-13/h4-5,14H,2-3,6-12H2,1H3/b5-4+ |
Clé InChI |
PNDKHUMQENVEGO-SNAWJCMRSA-N |
SMILES isomérique |
B1(OCCNCCO1)CCC/C=C/CCC |
SMILES canonique |
B1(OCCNCCO1)CCCC=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















